N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 883500-35-4
VCID: VC8146615
InChI: InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-]
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine

CAS No.: 883500-35-4

Cat. No.: VC8146615

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine - 883500-35-4

Specification

CAS No. 883500-35-4
Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
IUPAC Name 1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine
Standard InChI InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3
Standard InChI Key KJBNMXGGVFHACH-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-]
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Basic Molecular Characteristics

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine belongs to the class of arylpiperidine derivatives. Its IUPAC name, 1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine, reflects the substitution pattern: a piperidine ring attached to a para-methylsulfonyl and ortho-nitro-substituted benzene ring. Key identifiers include:

PropertyValue
CAS No.883500-35-4
Molecular FormulaC12H17N3O4S\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight299.35 g/mol
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)N+[O-]
InChIKeyKJBNMXGGVFHACH-UHFFFAOYSA-N
PubChem CID4599087

The compound’s structure combines a piperidine moiety with a nitroaryl sulfone, creating a planar aromatic system connected to a flexible amine-containing heterocycle . This duality enables interactions with both hydrophobic and polar biological targets.

Synthesis and Preparation

Synthetic Routes

While explicit protocols for N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine are scarce, analogous compounds suggest a multi-step synthesis involving:

  • Nitration and Sulfonylation: Introduction of nitro and methylsulfonyl groups to a benzene ring precursor.

  • Amination: Coupling of the substituted aryl halide with piperidin-4-amine via nucleophilic aromatic substitution.

A related Boc-protected derivative, 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine (CAS 849035-91-2), is synthesized by reacting 4-methylsulfonyl-2-nitrofluorobenzene with 4-amino-1-Boc-piperidine, highlighting the utility of protective groups in managing reactivity.

Challenges and Optimization

The nitro group’s electron-withdrawing nature reduces aromatic ring reactivity, necessitating elevated temperatures or catalytic conditions for amination. Impurities from reagents like diphenylphosphoryl azide (DPPA) in Curtius rearrangements have been reported in similar syntheses, requiring careful purification .

Physical and Chemical Properties

Thermodynamic Parameters

Experimental and predicted properties include:

PropertyValue
Melting Point178–179°C
Boiling Point526.4±50.0 °C (Predicted)
Density1.343±0.06 g/cm³
pKa9.83±0.20 (Predicted)

The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding from the amine and sulfonyl groups .

Research Applications and Biological Relevance

Chemical Intermediate

The compound’s amine and sulfonyl groups make it a candidate for further functionalization. For example, coupling with carboxylic acids or participation in Ullmann-type couplings could yield diverse libraries for high-throughput screening.

Related Compounds and Derivatives

Piperazine Analog

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine (C11_{11}H15_{15}N3_{3}O4_{4}S) replaces the piperidine with a piperazine ring, altering basicity and hydrogen-bonding capacity. This variant may exhibit distinct pharmacokinetic profiles.

Boc-Protected Derivative

The Boc-protected analog (CAS 849035-91-2) facilitates amine group protection during multi-step syntheses, enabling selective deprotection for downstream reactions.

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